AMG-151 free base

Catalog No.
S519387
CAS No.
1304015-76-6
M.F
C20H18N6O3S2
M. Wt
454.5 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AMG-151 free base

CAS Number

1304015-76-6

Product Name

AMG-151 free base

IUPAC Name

(1S)-1-[5-[[3-(2-methylpyridin-3-yl)oxy-5-pyridin-2-ylsulfanylpyridin-2-yl]amino]-1,2,4-thiadiazol-3-yl]ethane-1,2-diol

Molecular Formula

C20H18N6O3S2

Molecular Weight

454.5 g/mol

InChI

InChI=1S/C20H18N6O3S2/c1-12-15(5-4-8-21-12)29-16-9-13(30-17-6-2-3-7-22-17)10-23-19(16)25-20-24-18(26-31-20)14(28)11-27/h2-10,14,27-28H,11H2,1H3,(H,23,24,25,26)/t14-/m1/s1

InChI Key

PCOMIRCNMMNOAP-CQSZACIVSA-N

SMILES

CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)C(CO)O

solubility

Soluble in DMSO, not in water

Synonyms

15-((3-((2-methylpyridin-3-yl)oxy)-5-(pyridin-2-ylsulfanyl)pyridin-2-yl)amino)-1,2,4-thiadiazol-3-yl)ethane-1,2-diol, AMG-151, ARRY-403

Canonical SMILES

CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)C(CO)O

Isomeric SMILES

CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)[C@@H](CO)O

The exact mass of the compound AMG-151 free base is 454.0882 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
Typical of glucokinase activators. The primary reaction involves the binding of the compound to glucokinase, leading to an increase in its enzymatic activity. This activation results in enhanced phosphorylation of glucose, which is crucial for maintaining normal blood sugar levels. The mechanism can be summarized as follows:

Glucose+GlucokinaseAMG 151Glucose 6 phosphate\text{Glucose}+\text{Glucokinase}\xrightarrow{\text{AMG 151}}\text{Glucose 6 phosphate}

Additionally, AMG-151 may undergo metabolic transformations via cytochrome P450 enzymes, although specific pathways have not been extensively detailed in literature .

The synthesis of AMG-151 free base involves several steps typical for complex organic compounds. While specific proprietary methods may not be publicly disclosed, general synthetic routes for similar compounds often include:

  • Formation of key intermediates through condensation reactions.
  • Cyclization to form the core structure.
  • Functional group modifications to introduce necessary substituents.
  • Purification processes such as crystallization or chromatography to isolate the free base form.

The detailed synthetic pathway for AMG-151 is proprietary but follows established protocols for synthesizing glucokinase activators .

AMG-151 free base is primarily applied in the management of type 2 diabetes mellitus. Its role as a glucokinase activator makes it a candidate for enhancing insulin secretion and improving glycemic control in diabetic patients. Ongoing research continues to explore its potential benefits in metabolic disorders and related conditions where glucose metabolism is impaired .

Interaction studies involving AMG-151 focus on its pharmacokinetic and pharmacodynamic profiles. Research indicates that AMG-151 interacts with glucokinase effectively, enhancing its activity without significant off-target effects. Additionally, interactions with metabolic enzymes such as cytochrome P450 may influence its bioavailability and metabolism, necessitating careful monitoring during therapeutic use .

Several compounds exhibit similar mechanisms or target pathways as AMG-151 free base. Below is a comparison highlighting their unique features:

Compound NameMechanism of ActionUnique Features
AtipamezoleAlpha-2 adrenergic antagonistPrimarily used as an antidote for sedation effects; different target pathway.
DapagliflozinSGLT2 inhibitorFocuses on renal glucose reabsorption; distinct from glucokinase activation .
MetforminDecreases hepatic glucose productionFirst-line treatment for type 2 diabetes; different mechanism compared to AMG-151 .
CanagliflozinSGLT2 inhibitorSimilar to dapagliflozin but with unique pharmacokinetics .

AMG-151's uniqueness lies in its specific action on glucokinase, making it particularly effective for enhancing insulin secretion and managing blood glucose levels compared to other diabetes medications that target different pathways.

Multi-Step Synthesis Pathway Optimization

The synthesis of AMG-151 free base necessitates a carefully orchestrated multi-step approach that involves the sequential construction of multiple heterocyclic rings and the precise introduction of functional groups [5]. The synthetic strategy must address three fundamental challenges: constructing the complex carbon framework, introducing and transforming functional groups appropriately, and exercising selective stereocontrol to achieve the required (S)-configuration at the chiral center [5].

The optimization of multi-step synthesis pathways for complex pharmaceutical intermediates like AMG-151 requires careful consideration of convergent versus linear synthetic approaches [5]. Convergent synthesis strategies, where multiple fragments are prepared independently and then coupled, generally provide superior overall yields compared to linear sequences, particularly important given the complexity of the AMG-151 structure [5].

Process optimization involves systematic evaluation of reaction conditions, including temperature control, solvent selection, and reagent stoichiometry [6]. For heterocyclic compounds containing multiple nitrogen atoms, such as AMG-151, reaction temperatures must be carefully controlled to prevent degradation of sensitive functional groups while ensuring complete conversion [6]. The presence of both pyridine and thiadiazole rings requires compatible reaction conditions that do not compromise either heterocyclic system.

Yield optimization strategies focus on minimizing side reactions and maximizing the efficiency of each synthetic step [7]. Green chemistry principles have become increasingly important in pharmaceutical synthesis, emphasizing atom economy and waste reduction through careful selection of reagents and reaction conditions [7]. For AMG-151 synthesis, this includes optimization of solvent systems that are compatible with multiple reaction steps and can be recycled or recovered.

Critical Intermediate Compounds and Reaction Mechanisms

The synthesis of AMG-151 free base requires the preparation of several critical intermediate compounds, each presenting unique synthetic challenges [8] [9]. Key intermediates include substituted pyridine derivatives, thiadiazole precursors, and the chiral diol component that contributes to the compound's stereochemistry [1].

Pyridine-based intermediates form the core structural elements of AMG-151, with the 2-methylpyridin-3-yl and pyridin-2-ylsulfanyl groups requiring specific substitution patterns [1]. The synthesis of these intermediates often involves nucleophilic aromatic substitution reactions, particularly for introducing the sulfur-containing substituents [10]. The mechanism typically involves initial nucleophilic attack at electron-deficient positions on the pyridine ring, followed by elimination of appropriate leaving groups [10].

The thiadiazole ring system represents another critical intermediate that requires specialized synthetic approaches [11]. Formation of 1,2,4-thiadiazole rings commonly involves cyclization reactions between appropriate precursors containing nitrogen and sulfur functionalities [11]. The reaction mechanism typically proceeds through initial nucleophilic attack, followed by intramolecular cyclization and elimination of water or other small molecules [11].

Stereoselective synthesis of the chiral diol component demands careful control of reaction conditions and potentially the use of chiral auxiliaries or catalysts [5]. The (S)-configuration at the chiral center is crucial for biological activity, requiring synthetic methods that provide high enantiomeric excess [5]. This may involve asymmetric reduction reactions, chiral pool synthesis, or enzymatic transformations.

The coupling reactions that unite these intermediate fragments involve complex mechanisms that must be optimized for compatibility with the multiple functional groups present [12]. Cross-coupling reactions, such as Suzuki or Sonogashira couplings, may be employed for forming carbon-carbon or carbon-heteroatom bonds between intermediates [12].

Purification Techniques and Yield Optimization Strategies

The purification of AMG-151 free base and its intermediates requires sophisticated chromatographic and crystallization techniques due to the compound's complex structure and multiple polar functional groups [13] [14]. High-Performance Liquid Chromatography remains the primary purification method, with reverse-phase HPLC capable of achieving 90-95% purity for complex pharmaceutical compounds [15] [14].

Reverse-phase HPLC separations for AMG-151 utilize the compound's amphiphilic character, with the multiple nitrogen-containing heterocycles providing polar interactions while the aromatic rings contribute hydrophobic character [16]. The optimization of mobile phase composition, typically involving gradients of acetonitrile and water with appropriate buffer systems, is critical for achieving baseline separation from synthetic impurities [16].

Supercritical Fluid Chromatography has emerged as a powerful alternative purification technique, particularly effective for heterocyclic compounds with multiple nitrogen atoms [17] [14]. The use of supercritical carbon dioxide as the mobile phase offers environmental advantages while providing unique selectivity for the separation of closely related impurities [17]. For AMG-151, the multiple nitrogen atoms can interact favorably with CO2-based mobile phases modified with polar co-solvents.

Crystallization techniques play a crucial role in final purification and form selection for AMG-151 free base [13] [18]. The compound's hydrogen bonding capability, arising from the diol functionality and nitrogen atoms, makes it suitable for crystallization-based purification [13]. Solvent selection is critical, with polar protic solvents potentially facilitating crystal formation through hydrogen bonding networks.

Column chromatography using silica gel remains essential for intermediate purification steps [19]. The multiple nitrogen atoms in AMG-151 intermediates can interact strongly with silica surfaces, requiring careful optimization of eluent systems to achieve efficient elution without peak tailing [19]. Gradient elution systems, progressing from non-polar to increasingly polar solvents, are typically employed.

Preparative chromatography enables the isolation of gram quantities of purified material necessary for pharmaceutical development [14]. Automated chromatography systems have streamlined purification workflows, allowing for consistent and reproducible separations [14]. For AMG-151, preparative SFC has shown particular promise due to its compatibility with the compound's physicochemical properties.

Yield optimization strategies focus on minimizing losses during purification while maintaining product quality [20]. This includes optimization of extraction procedures, selection of appropriate purification sequences, and recovery of material from chromatographic fractions [20]. Process analytical technology enables real-time monitoring of purification processes, allowing for immediate adjustments to maintain optimal conditions.

The scale-up of purification processes from laboratory to manufacturing scale requires careful consideration of equipment capabilities and process economics [21]. Membrane-based purification techniques, including ultrafiltration and microfiltration, offer scalable alternatives for initial purification steps [14]. These methods provide gentle processing conditions that minimize degradation of sensitive pharmaceutical compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Exact Mass

454.0882

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P8B61X2X2D

Wikipedia

Amg-151 free base

Dates

Last modified: 07-15-2023
1: Katz L, Manamley N, Snyder WJ, Dodds M, Agafonova N, Sierra-Johnson J, Cruz M,
2: Chung J, Alvarez-Nunez F, Chow V, Daurio D, Davis J, Dodds M, Emery M,

Explore Compound Types